

Application Notes and Protocols: Erteberel (LY500307)

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Compound of Interest

Compound Name: Erteberel

Cat. No.: B1671057

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Introduction

Erteberel, also known as LY500307, is a synthetic, nonsteroidal, and selective estrogen receptor beta (ER β) agonist.[1][2] It demonstrates high binding affinity and functional selectivity for ER β over estrogen receptor alpha (ER α).[1][3] Research has shown its potential as a therapeutic agent in various conditions, including glioblastoma, by inducing apoptosis, cell cycle arrest, and sensitizing tumor cells to chemotherapy.[2][4] Additionally, **Erteberel** has been investigated for its role in models of benign prostatic hyperplasia and its potential to suppress metastasis in certain cancers.[2][3] These application notes provide detailed protocols for the preparation and storage of **Erteberel** solutions for research purposes.

Chemical and Physical Properties

Erteberel is an off-white to light brown solid compound.[5] Its key properties are summarized below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Synonyms | LY500307, SERBA-1 | [1][6] |
| Molecular Formula | C ₁₈ H ₁₈ O ₃ | [4][5] |
| Molecular Weight | 282.33 g/mol | [3][5] |
| CAS Number | 533884-09-2 | [4][5] |
| Appearance | Crystalline solid / Off-white to light brown | [4][5] |

Solubility Data

Erteberel is insoluble in water but soluble in several organic solvents.[3][7] It is crucial to use fresh, anhydrous solvents, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[3][5] Sonication or warming at 37°C can aid in dissolution.[7][8]

| Solvent | Concentration | Reference |
|----------------------|------------------------|-----------|
| DMSO | ≥ 30 mg/mL (106.26 mM) | [4][5] |
| 57 mg/mL (201.89 mM) | [3][8] | |
| Ethanol | 30 mg/mL | [4] |
| 57 mg/mL (201.89 mM) | [3][8] | |
| DMF | 30 mg/mL | [4] |
| Water | Insoluble | [3] |

Storage and Stability

Proper storage is critical to maintain the integrity and activity of **Erteberel**. The solid powder is stable for several years at -20°C, while solutions have a shorter shelf life.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[5]

| Form | Storage Temperature | Stability Period | Reference |
|------------|---------------------|-------------------|-----------|
| Powder | -20°C | ≥ 3-4 years | [3][4][5] |
| In Solvent | -80°C | 6 months - 1 year | [3][5] |
| -20°C | 1 month | [3][5] | |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in in vitro or in vivo experiments.

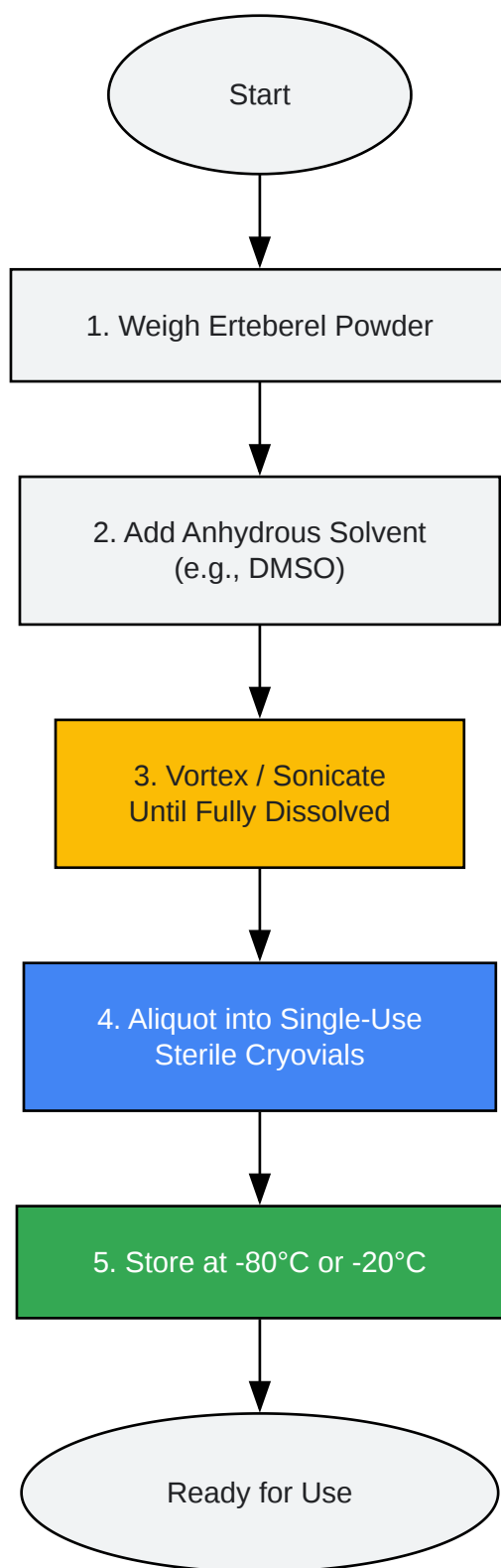
Materials:

- **Erteberel** (LY500307) powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer and/or sonicator

Procedure:

- Calculation: Determine the mass of **Erteberel** powder required. For a 10 mM solution, the calculation is as follows:
 - $\text{Mass (mg)} = \text{Volume (mL)} \times \text{Concentration (mM)} \times \text{Molecular Weight (g/mol)} / 1000$
 - Example for 1 mL of 10 mM solution: $1 \text{ mL} \times 10 \text{ mM} \times 282.33 \text{ g/mol} = 2.8233 \text{ mg}$.

- Weighing: Carefully weigh the calculated amount of **Erteberel** powder in a sterile microcentrifuge tube.
- Solubilization: Add the corresponding volume of anhydrous DMSO to the tube. For instance, add 1 mL of DMSO to 2.8233 mg of powder.
- Dissolution: Cap the tube securely and vortex thoroughly. If necessary, use an ultrasonic bath or warm the tube briefly at 37°C to ensure complete dissolution.^[7] The solution should be clear.
- Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.^[5]
- Storage: Store the aliquoted stock solution at -80°C for up to one year or at -20°C for up to one month.^{[3][5]}



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Caption: Workflow for preparing **Erteberel** stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture

This protocol details the dilution of the concentrated stock solution for treating cells in culture.

Materials:

- 10 mM **Erteberel** stock solution in DMSO
- Sterile, pre-warmed cell culture medium appropriate for the cell line
- Sterile pipette tips and tubes

Procedure:

- Thaw Stock: Thaw an aliquot of the 10 mM **Erteberel** stock solution at room temperature.
- Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.
 - Important: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
 - Example for a 10 μ M final concentration: Add 1 μ L of the 10 mM stock solution to 1 mL of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
- Mixing: Gently mix the working solution by pipetting up and down or inverting the tube. Do not vortex, as this can cause foaming of the medium.
- Application: Add the final working solution to the cell cultures immediately.
- Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any effects of the solvent.

Protocol 3: Example Formulation for In Vivo Oral Administration

This protocol provides an example of how to formulate **Erteberel** for oral gavage in animal models, based on common practices for poorly water-soluble compounds.[3]

Materials:

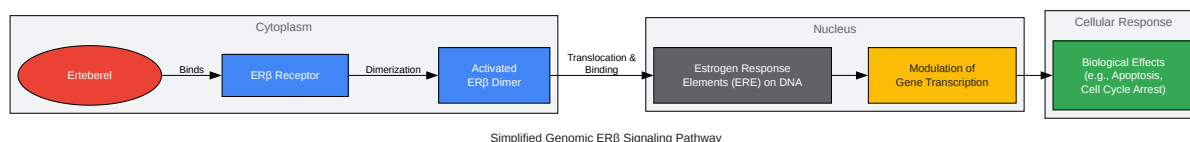
- **Erteberel** stock solution in DMSO (e.g., 56 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile deionized water (ddH₂O) or saline
- Sterile tubes and pipettes

Procedure:

- Formulation Preparation (Example for a 1 mL final solution):
 - a. To 400 µL of PEG300, add 50 µL of a 56 mg/mL **Erteberel** stock solution in DMSO.
 - b. Mix thoroughly until the solution is clear.
 - c. Add 50 µL of Tween-80 to the mixture.
 - d. Mix again until the solution is clear.
 - e. Add 500 µL of ddH₂O to bring the total volume to 1 mL.
- Final Concentration: This formulation results in a final solvent composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% water, with an **Erteberel** concentration of 2.8 mg/mL. The dosage can be adjusted by changing the initial stock concentration or the final volume administered.
- Administration: The mixed solution should be used immediately for optimal results.[3] Always perform a pilot study to assess the tolerability of the vehicle in the specific animal model.

Mechanism of Action: ERβ Signaling Pathway

Erteberel functions by selectively binding to and activating ER β .^[5] This initiates a signaling cascade, primarily through the classical genomic pathway, which involves the receptor acting as a ligand-activated transcription factor.^{[9][10]}



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Caption: **Erteberel** activates the genomic ER β signaling pathway.

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